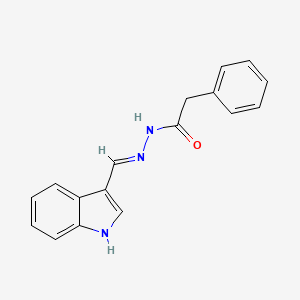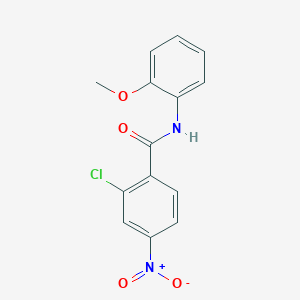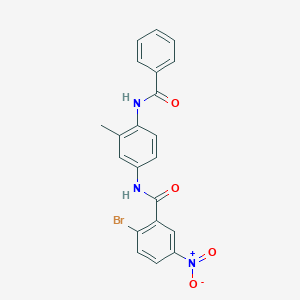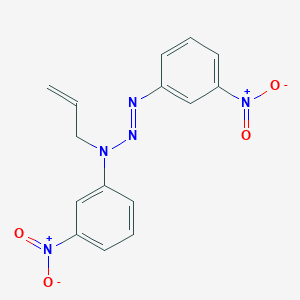![molecular formula C16H15ClFN3O3 B11696601 N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide is a synthetic organic compound with a molecular formula of C16H15ClFN3O3 and a molecular weight of 351.76 g/mol . This compound is characterized by the presence of a fluorobenzamide group and a nitrophenylamino propyl chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Amidation: The nitroaniline derivative is then reacted with 3-bromopropylamine to form N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}amine.
Fluorobenzoylation: Finally, the amine is acylated with 2-fluorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further improves the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: Formation of N-{3-[(2-chloro-4-aminophenyl)amino]propyl}-2-fluorobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzamide moiety allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The nitrophenylamino propyl chain may also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}nicotinamide
- N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide
Uniqueness
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorobenzamide and a nitrophenylamino propyl chain allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C16H15ClFN3O3 |
|---|---|
Molekulargewicht |
351.76 g/mol |
IUPAC-Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H15ClFN3O3/c17-13-10-11(21(23)24)6-7-15(13)19-8-3-9-20-16(22)12-4-1-2-5-14(12)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22) |
InChI-Schlüssel |
WUPWKGIDQXDIDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11696539.png)
![N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696541.png)
![N,N-diethyl-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11696544.png)
![N'-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696552.png)
![(4Z)-4-[2-(naphthalen-2-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696559.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)

![(5Z)-5-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11696572.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696576.png)


![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)

